Technical Monograph: 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
Technical Monograph: 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
The following technical monograph provides an in-depth analysis of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane (CAS 2823-19-0).[1] This guide is structured to serve researchers and drug development professionals, focusing on its critical role as a regioisomeric reference standard and a pharmacophore building block.
CAS Registry Number: 2823-19-0
Synonyms:
Executive Summary
In the landscape of medicinal chemistry, 4-Chloro-1-(2-fluorophenyl)-1-oxobutane occupies a specialized niche.[2] While its para-isomer (CAS 3874-54-2) is the industrial workhorse for synthesizing Haloperidol and related antipsychotics, the ortho-isomer (CAS 2823-19-0) serves two critical functions:
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Critical Quality Attribute (CQA) Reference Standard: It is a regulated impurity in the supply chain of fluorinated pharmaceuticals, including TRK inhibitors like Larotrectinib and butyrophenone antipsychotics. Its presence must be quantified to meet ICH Q3A/B guidelines.
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SAR Probe: It allows for the exploration of ortho-substitution effects on binding affinity in dopaminergic and serotonergic ligands, often serving as a negative control or a selectivity filter during lead optimization.
Chemical Identity & Physicochemical Profile
The ortho-positioning of the fluorine atom introduces significant steric and electronic differences compared to the para-isomer. The proximity of the fluorine to the carbonyl group creates an electrostatic repulsion (dipole-dipole interaction) that alters the ketone's reactivity and the molecule's lipophilicity profile.
Table 1: Physicochemical Properties
| Property | Value | Technical Note |
| Molecular Formula | Halogenated ketone motif | |
| Molecular Weight | 200.64 g/mol | Fragment-like, suitable for FBDD |
| Appearance | Pale Yellow Liquid | Distinct from the solid para-isomer (mp 5-6°C) |
| Boiling Point | 287.6°C (760 mmHg) | High thermal stability |
| Density | 1.183 g/cm³ | Denser than water; phase separation is rapid |
| Flash Point | 127.8°C | Combustible, requires Class IIIB handling |
| Solubility | DMSO, Methanol, Chloroform | Lipophilic (LogP ~2.6 - 3.0) |
Synthetic Pathways & Mechanism
Unlike the para-isomer, which is produced via Friedel-Crafts acylation (where the fluorine atom directs para), the ortho-isomer requires directed synthesis to achieve high purity. The Friedel-Crafts route yields only ~5-10% of the ortho product, making isolation inefficient.
Preferred Regioselective Synthesis (Grignard Route)
To ensure "Scientific Integrity" and avoid difficult isomer separations, the Grignard addition method is the self-validating protocol of choice for laboratory-scale synthesis.
Reaction Logic:
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Activation: 1-Bromo-2-fluorobenzene is converted to its Grignard reagent. The ortho-fluorine exerts an inductive withdrawing effect, requiring anhydrous conditions and potentially an activator (e.g.,
) to initiate magnesiation. -
Acylation: The Grignard reagent attacks 4-chlorobutyryl chloride. Critical Control Point: The reaction must be kept at low temperature (-78°C to -20°C) to prevent bis-addition (formation of the tertiary alcohol) or reaction with the alkyl chloride tail (cyclization).
Figure 1: Regioselective synthesis pathway via Grignard reagent, highlighting the critical temperature control point to avoid bis-alkylation.
Experimental Protocol: Regioselective Synthesis
Objective: Synthesis of 4-Chloro-1-(2-fluorophenyl)-1-oxobutane (10g scale).
Safety Precaution: All steps must be performed under inert atmosphere (
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Grignard Preparation:
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Charge a flame-dried 3-neck flask with Mg turnings (1.2 eq) and anhydrous THF.
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Add a crystal of iodine and 5% of the 1-bromo-2-fluorobenzene solution. Heat gently to initiate (color change from brown to clear).
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Add the remaining bromide dropwise, maintaining a gentle reflux. Stir for 1h post-addition.
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Acylation (The Critical Step):
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Cool the Grignard solution to -78°C (dry ice/acetone bath).
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Add 4-chlorobutyryl chloride (1.0 eq) in THF dropwise over 45 minutes. Scientific Rationale: Slow addition at low temperature favors mono-addition to the acyl chloride over the ketone product.
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Allow the mixture to warm to 0°C over 2 hours.
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Quench & Workup:
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Quench with 1M HCl (aq) at 0°C.
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Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
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Concentrate in vacuo to yield a yellow oil.
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Purification:
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Purify via flash column chromatography (Hexanes/EtOAc 95:5).
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Validation: Verify regiochemistry via
-NMR. The ortho-isomer will show distinct aromatic splitting patterns (multiplets) compared to the symmetric AA'BB' system of the para-isomer.
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Applications in Drug Development
Impurity Profiling (Larotrectinib & Haloperidol)
In the synthesis of Larotrectinib (a TRK inhibitor), the starting materials often involve fluorinated aromatics. If 2-fluorobenzene derivatives are present as contaminants in 2,5-difluoro precursors, CAS 2823-19-0 can form as a stable impurity. Similarly, in Haloperidol production, commercial fluorobenzene may contain trace 2-fluorobenzene. The resulting ortho-isomer (CAS 2823-19-0) does not undergo the subsequent nucleophilic substitution as efficiently as the para-isomer due to steric hindrance from the ortho-fluorine, leading to accumulation in the mother liquor.
Pharmacophore Cyclization
This compound is a precursor to (2-fluorophenyl)cyclopropylmethanone and related heterocycles. Upon treatment with base (e.g., KOtBu), the pendant alkyl chloride undergoes intramolecular
Figure 2: Dual utility of CAS 2823-19-0 as a QC standard for impurity profiling and a synthetic precursor for cyclopropyl pharmacophores.
Safety & Handling
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Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).
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Storage: Store at 2-8°C under inert gas. The alkyl chloride is susceptible to hydrolysis over extended periods in moist air.
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Disposal: Halogenated organic waste.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18399926, 4-Chloro-1-(2-fluorophenyl)-1-butanone. Retrieved from [Link]
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SynZeal Research. Larotrectinib Impurities and Reference Standards. Retrieved from [Link]
